![molecular formula C16H22Se B14360902 [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene CAS No. 91414-18-5](/img/structure/B14360902.png)
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a cyclohexene ring with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene typically involves the reaction of 4-tert-butylcyclohex-1-en-1-yl halide with a selenide source in the presence of a base. Commonly used bases include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted benzene or cyclohexene derivatives.
Aplicaciones Científicas De Investigación
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. The compound can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. The molecular pathways involved may include the regulation of oxidative stress and the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Selenocystine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing analog of the amino acid methionine.
Uniqueness
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is unique due to its specific structural features, including the presence of a tert-butyl group and a cyclohexene ring These structural elements confer distinct chemical properties and reactivity compared to other organoselenium compounds
Propiedades
Número CAS |
91414-18-5 |
|---|---|
Fórmula molecular |
C16H22Se |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexen-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H22Se/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
Clave InChI |
MCLSLBOJKSGVMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


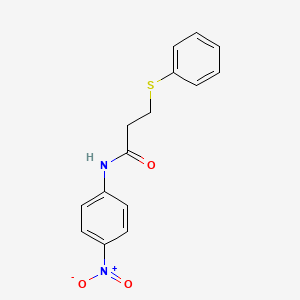
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
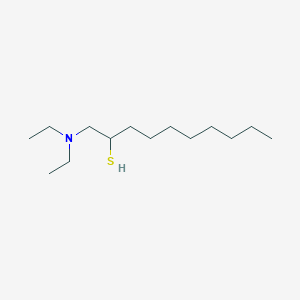
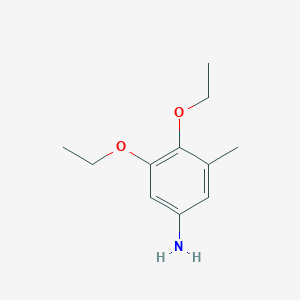
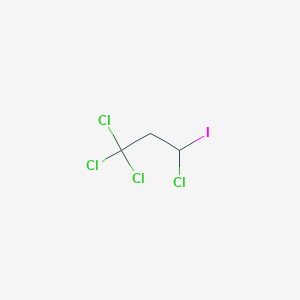
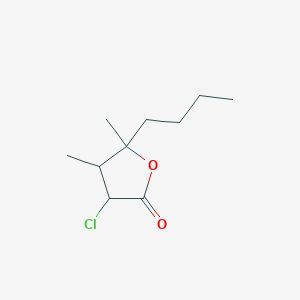
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
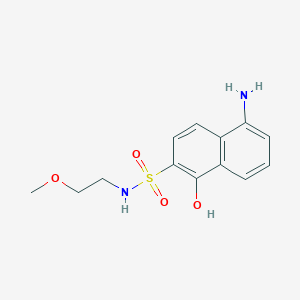
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

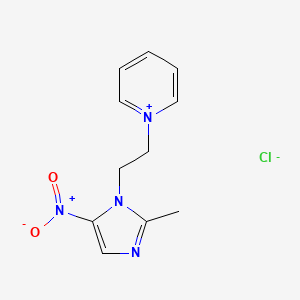
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
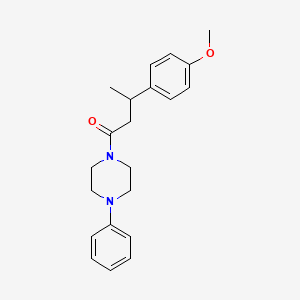
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
